molecular formula C14H26 B8503459 Methylidenecyclotridecane CAS No. 88015-61-6

Methylidenecyclotridecane

Cat. No. B8503459
CAS RN: 88015-61-6
M. Wt: 194.36 g/mol
InChI Key: OTAPBTFBCATQLR-UHFFFAOYSA-N
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Patent
US04537880

Procedure details

The cyclotridecanecarbaldehyde listed above is also a novel compound which is prepared in the following manner: Titanium tetrachloride is added to a mixture of zinc dust, anhydrous tetrahydrofuran and dibromomethane. To the resulting mixture is added cyclotridecanone to yield methylene cyclotridecane which is then epoxidized with m-chloroperbenzoic acid. After purification, the epoxidized product is reacted with boron trifluoride-ether complex in anhydrous dichloromethane to yield cyclotridecanecarbaldehyde.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:14]=O)[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.BrCBr.C1(=O)CCCCCCCCCCCC1>[Ti](Cl)(Cl)(Cl)Cl.[Zn].O1CCCC1>[CH2:14]=[C:1]1[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCCCCCCCC1)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCCCCCCCC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCBr
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared in the following manner

Outcomes

Product
Name
Type
product
Smiles
C=C1CCCCCCCCCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.